![molecular formula C21H18N2O3 B2859366 N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-naphthamide CAS No. 922128-02-7](/img/structure/B2859366.png)

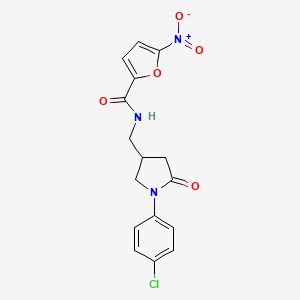

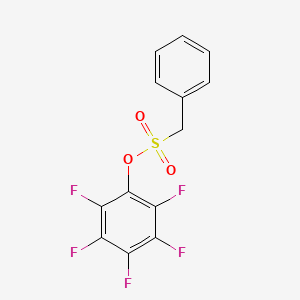

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-naphthamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-naphthamide, also known as GSK-3β inhibitor VIII, is a small molecule inhibitor of glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is a serine/threonine protein kinase that plays an important role in various cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. GSK-3β has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and diabetes.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Compounds similar to F2276-0088 have been studied for their potential as antimicrobial agents. Their structure allows them to interact with bacterial cell walls and disrupt their integrity, leading to the death of the microorganism . This application is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance.

Anticancer Properties

The structural complexity of F2276-0088 suggests potential in anticancer research. Compounds with similar structures have been shown to inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis . This application is significant for developing novel chemotherapeutic agents.

Anti-Inflammatory and Analgesic Effects

Derivatives of benzoxazepin compounds have demonstrated anti-inflammatory and analgesic activities. They can modulate inflammatory pathways and reduce pain perception, which is beneficial for treating chronic inflammatory diseases .

Antioxidant Potential

The benzoxazepin ring in F2276-0088 is structurally conducive to scavenging free radicals, suggesting its use as an antioxidant. This property is valuable in preventing oxidative stress-related diseases and in preserving the integrity of biological tissues .

Enzyme Inhibition

F2276-0088 may serve as an enzyme inhibitor, targeting specific enzymes involved in disease processes. For example, inhibiting enzymes that synthesize inflammatory mediators can lead to new anti-inflammatory drugs .

Neuroprotective Agent

The compound’s ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative disorders. By protecting neurons from damage, it could slow the progression of diseases like Alzheimer’s and Parkinson’s .

Antiviral Activity

Benzoxazepin derivatives have shown promise in inhibiting viral replication. F2276-0088 could be explored for its efficacy against viruses, contributing to the development of new antiviral medications .

Drug Delivery Systems

Due to its structural properties, F2276-0088 could be used to create novel drug delivery systems, enhancing the bioavailability and targeted delivery of therapeutic agents. This application is particularly relevant in the optimization of drug dosing and minimizing side effects .

Eigenschaften

IUPAC Name |

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c1-23-10-11-26-19-9-8-17(13-18(19)21(23)25)22-20(24)16-7-6-14-4-2-3-5-15(14)12-16/h2-9,12-13H,10-11H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVXLCZBBYWZSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-naphthamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-(4-(4-fluorophenyl)piperazine-1-carbonyl)phenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2859284.png)

![2-[(5-Acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]acetic acid](/img/structure/B2859285.png)

![ethyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2859296.png)

![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2859302.png)

![6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine](/img/structure/B2859303.png)

![N1-(sec-butyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2859305.png)